molecular formula C8H16S4 B1211434 1,4,7,10-Tetrathiacyclododecane CAS No. 25423-56-7

1,4,7,10-Tetrathiacyclododecane

Cat. No. B1211434
CAS RN: 25423-56-7
M. Wt: 240.5 g/mol
InChI Key: MULBAFLKPUVJKC-UHFFFAOYSA-N
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Description

1,4,7,10-Tetrathiacyclododecane is a crown thioether that is cyclododecane in which the carbon atoms at positions 1, 4, 7, and 10 are replaced by sulfur atoms . It is a crown thioether and a saturated organic heteromonocyclic parent .


Synthesis Analysis

1,4,7,10-Tetraazacyclododecane is the precursor for the synthesis of macrocyclic chelating agents for metal ions, as these chelating agents form very stable complexes with such ions . The design and synthesis of three 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) derivatives bearing linkers with terminal thiol groups have been reported .


Molecular Structure Analysis

The molecular structure of 1,4,7,10-Tetrathiacyclododecane has been studied using various techniques. Crystallographic results retrieved from the Cambridge Structural Database (CSD) have been used to perform systematic conformational analyses of both free and metal-coordinated unsaturated 12-membered oxa and thia macrocycles .


Chemical Reactions Analysis

The versatility of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a compound related to 1,4,7,10-Tetrathiacyclododecane, has been demonstrated in its ability to complex a variety of metal ions and be modified for different disease states . This has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents .


Physical And Chemical Properties Analysis

The molecular weight of 1,4,7,10-Tetrathiacyclododecane is 240.5 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Mass Spectrometry

1,4,7,10-Tetrathiacyclododecane is used in mass spectrometry to analyze its molecular structure and composition. The mass spectrum of this compound can provide valuable information about its mass-to-charge ratio and relative intensity, which are crucial for identifying and quantifying substances in various samples .

Chelation Therapy Research

This compound’s ability to form stable chelates with metal ions makes it a potential candidate for chelation therapy research. Chelation therapy involves the removal of heavy metals from the body, and compounds like 1,4,7,10-Tetrathiacyclododecane could be studied for their efficacy in binding and extracting toxic metals .

Catalysis

In the field of catalysis, 1,4,7,10-Tetrathiacyclododecane can act as a ligand that binds to metal centers, facilitating various chemical reactions. Its application in catalysis research can lead to the development of new synthetic pathways and more efficient industrial processes .

Supramolecular Chemistry

As a macrocyclic compound, 1,4,7,10-Tetrathiacyclododecane is of interest in supramolecular chemistry, where it can be used to study molecular recognition and self-assembly processes. This research can lead to the creation of novel materials and molecular machines .

Biomedical Imaging

Although the search results specifically mention DOTA derivatives, 1,4,7,10-Tetrathiacyclododecane could potentially be modified for use in biomedical imaging. By attaching suitable functional groups, it could serve as a contrast agent or be used to target specific tissues or cells for imaging purposes .

Material Science

The structural properties of 1,4,7,10-Tetrathiacyclododecane make it a candidate for research in material science. It could be used as a building block for creating new polymers or materials with unique properties, such as increased durability or conductivity .

Safety and Hazards

The safety data sheet for 1,4,7,10-Tetrathiacyclododecane advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .

Future Directions

The future directions for 1,4,7,10-Tetrathiacyclododecane and related compounds seem to be in the field of diagnostic imaging . The versatility of DOTA, a related compound, has been demonstrated in its ability to impact all major imaging modalities, including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging . This suggests potential future directions for 1,4,7,10-Tetrathiacyclododecane in similar applications.

properties

IUPAC Name

1,4,7,10-tetrathiacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULBAFLKPUVJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCSCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180083
Record name 1,4,7,10-Tetrathiacyclododecane
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Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetrathiacyclododecane

CAS RN

25423-56-7
Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 25423-56-7
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Record name 1,4,7,10-Tetrathiacyclododecane
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Record name 1,4,7,10-TETRATHIACYCLODODECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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